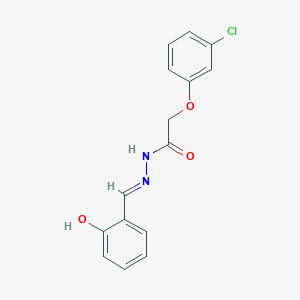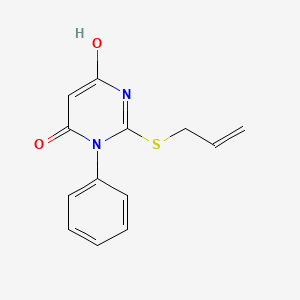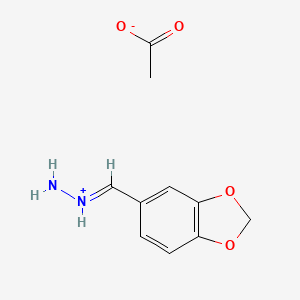
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, also known as CHA, is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways that are involved in cell proliferation and survival. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. Studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide exhibits potent antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of using 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide in lab experiments is its low solubility in water, which may limit its potential applications in certain experiments.
将来の方向性
There are many potential future directions for research on 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, including the development of new anticancer and antimicrobial agents based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide may lead to the discovery of new compounds with even greater potential for scientific research.
合成法
The synthesis of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide can be achieved using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with 2-chloroacetohydrazide in the presence of a base such as sodium hydroxide. This reaction results in the formation of an intermediate product, which is then treated with 3-chlorophenol to yield the final product, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide.
科学的研究の応用
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields of research, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-5-3-6-13(8-12)21-10-15(20)18-17-9-11-4-1-2-7-14(11)19/h1-9,19H,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGULWTIPPKRMIT-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)
![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)
![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![1-[2-hydroxy-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5972675.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
![N-(4-tert-butylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5972704.png)
![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)



![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)